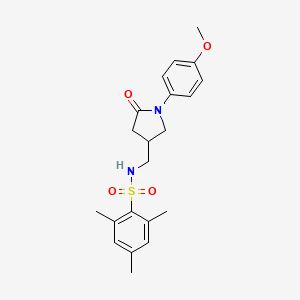

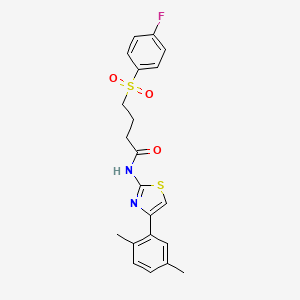

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

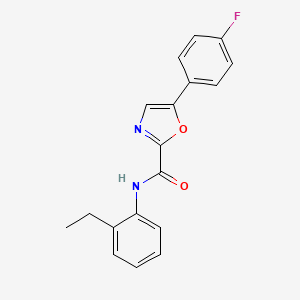

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, also known as PSB-0739, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PSB-0739 belongs to the class of benzamide derivatives, which have been shown to have various biological activities, including antitumor, anti-inflammatory, and analgesic effects.

Scientific Research Applications

Organic Synthesis and Chemical Properties

One significant application of related compounds involves their synthesis and the study of their chemical properties. For example, the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization highlights the utility of these compounds in organic synthesis. The study demonstrates the enhancing effect of boron trifluoride diethyl etherate on cyclization processes, suggesting the involvement of a dicationic intermediate, sulfonium-carbenium dication, in the reaction mechanism (Saitoh et al., 2001).

Anticancer Research

In the realm of anticancer research, phenylaminosulfanyl-1,4-naphthoquinone derivatives, structurally similar to the compound , have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. These compounds displayed potent cytotoxic activity, with certain derivatives showing remarkable efficacy in inducing apoptosis and arresting the cell cycle at the G1 phase. This suggests the potential of these compounds as agents against various cancer types, highlighting the importance of structural elements such as the phenylsulfonyl group in medicinal chemistry (Ravichandiran et al., 2019).

Potential Therapeutic Agents

Another study focused on the development of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors, showing cytotoxicity to PC-3 cells. These findings are significant as they contribute to the development of potential prostate cancer inhibitors, again demonstrating the relevance of phenylsulfonyl and tetrahydroisoquinoline components in therapeutic agent design (Liu et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes like human glucokinase (gk) . GK plays a crucial role in glucose metabolism and regulation of insulin secretion .

Mode of Action

Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its target enzyme, possibly through hydrogen bonding or other non-covalent interactions, leading to changes in the enzyme’s activity .

Biochemical Pathways

Activation of GK can enhance glucose metabolism, thereby lowering blood glucose levels .

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties . The bioavailability of the compound would depend on these properties, which include its absorption in the digestive tract, distribution throughout the body, metabolism in the liver or other tissues, and excretion through the kidneys or other routes.

Result of Action

If we consider its potential target as gk, activation of this enzyme could enhance glucose metabolism, thereby potentially lowering blood glucose levels .

properties

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c25-22(18-7-3-1-4-8-18)23-20-12-11-17-13-14-24(16-19(17)15-20)28(26,27)21-9-5-2-6-10-21/h1-12,15H,13-14,16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYYJAVSQDEZEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2471629.png)

![7-[(3-chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2471638.png)

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2471640.png)

![2-(4-acetylphenoxy)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2471642.png)

![8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2471647.png)